molecular formula C24H20N2O4 B2356359 (Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-52-8

(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2356359
CAS No.: 2014409-52-8
M. Wt: 400.434
InChI Key: CCSZJIFWIJLNKG-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-7-5-16(6-8-18)12-22-23(27)19-9-10-21-20(24(19)30-22)14-26(15-29-21)13-17-4-2-3-11-25-17/h2-12H,13-15H2,1H3/b22-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZJIFWIJLNKG-UUYOSTAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzofuroxazine core with substituents that enhance its biological activity. The molecular formula is C24H22N2O3C_{24}H_{22}N_2O_3, and it possesses a molecular weight of approximately 390.44 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzofuroxazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15 µg/mL
Compound BE. coli20 µg/mL
Compound CBacillus subtilis10 µg/mL

Anticancer Properties

Several studies have reported the anticancer potential of similar benzofuroxazine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study: Anticancer Activity in Human Cancer Cell Lines
A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuroxazine derivatives have also been explored. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Table 2: Inhibition of Cytokine Production

Compound NameCytokine InhibitedIC50 (µM)
Compound DTNF-α5.0
Compound EIL-67.5
Compound FIL-1β3.0

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Modulation of Gene Expression: It can alter the expression of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors: The compound may interact with specific receptors on cell membranes, influencing cellular responses.

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